1-[(3,4-Dimethylphenyl)methyl]-3,4-dimethylquinolin-2(1H)-one
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Overview
Description
1-[(3,4-Dimethylphenyl)methyl]-3,4-dimethylquinolin-2(1H)-one is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a 3,4-dimethylphenylmethyl group and additional methyl groups at the 3 and 4 positions of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dimethylphenyl)methyl]-3,4-dimethylquinolin-2(1H)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The 3,4-dimethylphenylmethyl group can be introduced through Friedel-Crafts alkylation, where the quinoline core reacts with 3,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Methylation: The methyl groups at the 3 and 4 positions of the quinoline ring can be introduced via methylation reactions using methyl iodide and a strong base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Dimethylphenyl)methyl]-3,4-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
1-[(3,4-Dimethylphenyl)methyl]-3,4-dimethylquinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting infectious diseases and cancer.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethylphenyl)methyl]-3,4-dimethylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness: 1-[(3,4-Dimethylphenyl)methyl]-3,4-dimethylquinolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
CAS No. |
61304-92-5 |
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Molecular Formula |
C20H21NO |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]-3,4-dimethylquinolin-2-one |
InChI |
InChI=1S/C20H21NO/c1-13-9-10-17(11-14(13)2)12-21-19-8-6-5-7-18(19)15(3)16(4)20(21)22/h5-11H,12H2,1-4H3 |
InChI Key |
GPEYYIAATZFOTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(=C(C2=O)C)C)C |
Origin of Product |
United States |
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